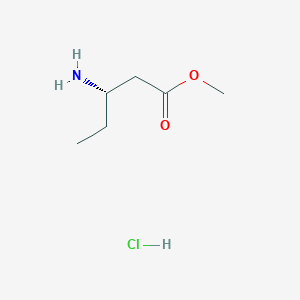

(S)-Methyl 3-aminopentanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-Methyl 3-aminopentanoate hydrochloride” is a derivative of 3-aminopentane . 3-Aminopentane is an organic compound with the formula (CH3CH2)2CHNH2 and is a colorless liquid . It is of interest for producing soluble imides and imines without introducing a chiral center .

Synthesis Analysis

Amine hydrochloride salts have been typically used as amination reagents . In the conventional use of these salts, HCl is released as waste residue . A new utilization of amine hydrochloride as a bifunctional reagent has been demonstrated via the copper-catalyzed aminochlorination of maleimides .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its parent compound, 3-aminopentane. The structure of 3-aminopentane allows it to act as both an acid and a base . At a certain pH value, nearly all the 3-aminopentane molecules exist as zwitterions .Chemical Reactions Analysis

Amino acids, including 3-aminopentane, can act as both acids and bases due to the presence of both amine and carboxylic groups . If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .Physical and Chemical Properties Analysis

Amino acids are colorless, crystalline solids . They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The solubility of amino acids is influenced by the R-group and the pH of the solvent .Safety and Hazards

Zukünftige Richtungen

Amine hydrochloride salts, such as “(S)-Methyl 3-aminopentanoate hydrochloride”, have been typically used as amination reagents . A new utilization of amine hydrochloride as a bifunctional reagent has been demonstrated . This opens up new possibilities for the use of amine hydrochloride salts in various chemical reactions .

Wirkmechanismus

Target of Action

Similar compounds, such as amino acids and their derivatives, often interact with various enzymes, receptors, and transport proteins in the body .

Mode of Action

It’s worth noting that amino acids and their derivatives can act as both acids and bases due to their amine and carboxyl functional groups . They can exist as zwitterions at a certain pH, and their charged forms can interact with various biological targets, influencing physiological processes .

Biochemical Pathways

Amino acids and their derivatives are known to participate in numerous biochemical pathways, including protein synthesis, neurotransmitter regulation, and energy production .

Pharmacokinetics

They can be well-absorbed, undergo minimal metabolism, and are often excreted unchanged .

Result of Action

Amino acids and their derivatives can have various effects, such as modulating enzyme activity, influencing cell signaling, and affecting neurotransmission .

Action Environment

The action, efficacy, and stability of (S)-Methyl 3-aminopentanoate hydrochloride can be influenced by various environmental factors. For instance, the pH can affect the molecule’s charge state, which can influence its interactions with biological targets . Additionally, factors such as temperature and the presence of other molecules can also affect its stability and activity.

Eigenschaften

IUPAC Name |

methyl (3S)-3-aminopentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-5(7)4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETMSSQMNUFHHA-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2856118.png)

![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2856135.png)

![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2856139.png)

![2-Chloro-1-spiro[2.3]hexan-5-ylethanone](/img/structure/B2856140.png)